![molecular formula C9H18N2 B13198312 2-Tert-butyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13198312.png)
2-Tert-butyl-2,6-diazaspiro[3.3]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Tert-butyl-2,6-diazaspiro[33]heptane is a spirocyclic compound that features a unique structure where a diazaspiro ring is fused with a heptane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2,6-diazaspiro[3.3]heptane typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions. One common method involves the cyclization of a linear precursor in the presence of a base, such as sodium hydride, in an inert solvent like tetrahydrofuran. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
2-Tert-butyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydride in dimethylformamide at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while reduction typically produces an amine .
科学研究应用
2-Tert-butyl-2,6-diazaspiro[3.3]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Tert-butyl-2,6-diazaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
相似化合物的比较
Similar Compounds
- 2,6-Diazaspiro[3.3]heptane-2-carboxylic Acid tert-Butyl Ester
- 2-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptane
- 2-Boc-2,6-diazaspiro[3.3]heptane
Uniqueness
2-Tert-butyl-2,6-diazaspiro[3.3]heptane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable scaffold in drug discovery and organic synthesis, offering advantages in terms of stability and reactivity compared to other similar compounds .
属性
分子式 |
C9H18N2 |
|---|---|
分子量 |
154.25 g/mol |
IUPAC 名称 |
2-tert-butyl-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C9H18N2/c1-8(2,3)11-6-9(7-11)4-10-5-9/h10H,4-7H2,1-3H3 |
InChI 键 |
IOZZZHQDLIXLPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CC2(C1)CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


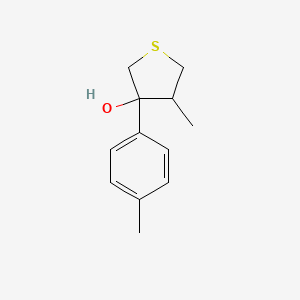

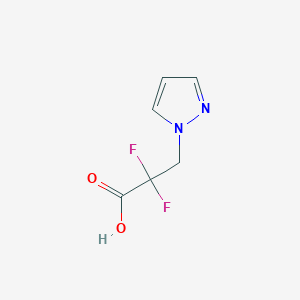
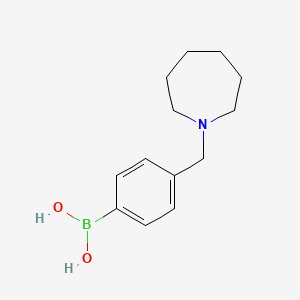

![5-(Morpholin-4-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13198261.png)

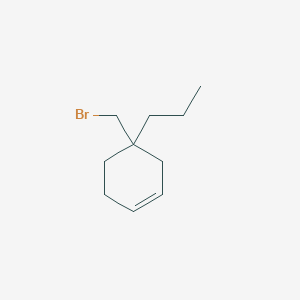

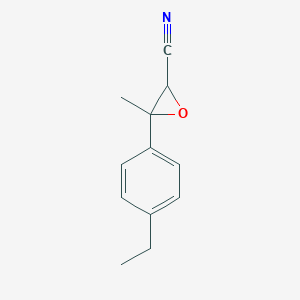
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
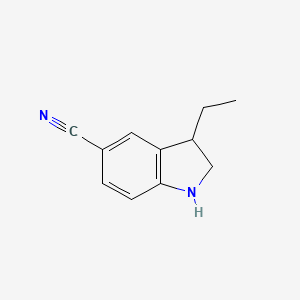
![[3-Amino-4-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13198297.png)

